3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride is classified as an indole derivative. Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an amino group and a cyclopropylmethyl substituent, which may influence its biological activity.
The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride typically involves several steps that may include the formation of the indole framework followed by functionalization reactions.
Technical Details:
The molecular structure of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be represented by its chemical formula . The structure includes:
Molecular Weight: 184.62 g/mol
SMILES Notation: O=C1NC2=CC=CC=C2C1N.[H]Cl
InChI Key: UWVYGNLXGHBQNO-UHFFFAOYSA-N .
The compound can participate in various chemical reactions typical of indole derivatives:
Types of Reactions:
Technical Details:
The mechanism of action for 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride primarily involves its interaction with specific protein targets in biological systems.
Data:
3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride has several potential applications:
This compound represents a promising area of research due to its structural features and biological activity, making it a valuable subject for further investigation in both synthetic chemistry and pharmacology.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: